2-((2-Fluoropyridin-3-yl)methyl)isoindoline-1,3-dione
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Overview
Description
2-((2-Fluoropyridin-3-yl)methyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline-1,3-dione core structure with a 2-fluoropyridin-3-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Fluoropyridin-3-yl)methyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common approach is the reaction of 2-fluoropyridine-3-methanol with phthalic anhydride in the presence of a suitable catalyst, such as SiO2-tpy-Nb, under reflux conditions in a solvent mixture of isopropanol and water . This method yields the desired isoindoline-1,3-dione derivative with moderate to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solventless conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-((2-Fluoropyridin-3-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindoline-1,3-diones, depending on the specific reagents and conditions used .
Scientific Research Applications
2-((2-Fluoropyridin-3-yl)methyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 2-((2-Fluoropyridin-3-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluoropyridine moiety enhances its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Fluoropyridine derivatives: Compounds with fluoropyridine moieties exhibit similar reactivity and applications but may have different core structures.
Uniqueness
2-((2-Fluoropyridin-3-yl)methyl)isoindoline-1,3-dione is unique due to the combination of its isoindoline-1,3-dione core and fluoropyridine substituent, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-[(2-fluoropyridin-3-yl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2/c15-12-9(4-3-7-16-12)8-17-13(18)10-5-1-2-6-11(10)14(17)19/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQXIJMDSHPXPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(N=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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